Colubrinic acid

Description

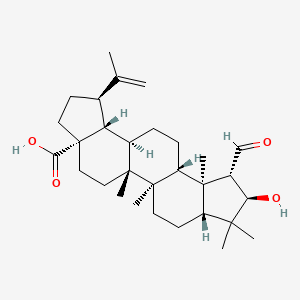

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(1R,2R,5S,8R,9R,10R,13R,14R,15S,16R,18R)-15-formyl-16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-17(2)18-10-13-30(25(33)34)15-14-27(5)19(23(18)30)8-9-22-28(27,6)12-11-21-26(3,4)24(32)20(16-31)29(21,22)7/h16,18-24,32H,1,8-15H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22-,23+,24+,27+,28+,29-,30-/m0/s1 |

InChI Key |

SLWJVQQNDGLXTK-IMBMMKFRSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H]([C@H](C5(C)C)O)C=O)C)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C=O)C)C)C(=O)O |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation of Colubrinic Acid

Spectroscopic Techniques in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of complex organic molecules like Colubrinic acid researchgate.netnist.govcore.ac.uk. It exploits the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), to provide insights into the atomic environment and connectivity within a molecule core.ac.ukresearchgate.net.

1D NMR (¹H and ¹³C NMR):

¹H NMR provides information on the number of different types of protons, their chemical environments, and their coupling relationships, which reveal neighboring protons core.ac.uk. For a triterpenoid (B12794562) like this compound, signals from methyl groups, olefinic protons, and protons adjacent to oxygenated carbons or carbonyls would be distinctive. The chemical shift of a carboxyl proton typically appears as a singlet near 12 ppm libretexts.orglibretexts.org.

¹³C NMR provides the number of distinct carbon atoms and their chemical shifts, which are highly indicative of their hybridization and functionalization (e.g., aliphatic, olefinic, carbonyl, oxygenated carbons) core.ac.uk. Carboxyl carbon atoms typically absorb in the range of 165 to 185 ppm libretexts.orglibretexts.org.

Correlation Spectroscopy (COSY): Reveals proton-proton spin-spin coupling, indicating protons on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons, assigning proton signals to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): Provides correlations between protons and carbons separated by two or three bonds, which is essential for identifying quaternary carbons and establishing long-range connectivity across rings and functional groups.

The structure of this compound has been established through an array of spectroscopic techniques, with a particular emphasis on two-dimensional NMR methods researchgate.net. While specific detailed NMR data (e.g., full chemical shift tables) for this compound were not found in the immediate search results, the application of these techniques would involve analyzing the characteristic signals corresponding to its triterpenoid skeleton, including methyl groups, olefinic protons, and carbons of the carboxylic acid and aldehyde functionalities.

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can reveal structural subunits nist.govcore.ac.uk. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the precise determination of the molecular formula researchgate.net.

For this compound, HRMS would confirm its molecular formula as C₃₀H₄₆O₄, with a molecular weight of 470.69342000 g/mol thegoodscentscompany.com. The fragmentation pattern observed in the mass spectrum would offer clues about the presence of specific functional groups and the arrangement of the rings within the triterpenoid structure nist.gov. For instance, characteristic fragment ions would arise from the cleavage of bonds in the polycyclic system and the loss of small molecules like water or carbon dioxide, providing corroborating evidence for the structure deduced from NMR data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary techniques used for the identification of functional groups and conjugated systems within a molecule nist.govcore.ac.uk.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecular bonds, providing characteristic absorption bands that correspond to specific functional groups core.ac.uk. For a carboxylic acid like this compound, key IR absorptions would include:

A very broad O-H stretch in the range of 2500-3300 cm⁻¹ due to hydrogen bonding libretexts.orglibretexts.orgspectroscopyonline.comresearchgate.net.

A strong C=O stretch for the carboxylic acid group, typically observed between 1710 and 1760 cm⁻¹ (around 1710 cm⁻¹ for dimeric acids) libretexts.orglibretexts.orgspectroscopyonline.com.

Other characteristic peaks for C-H stretches (aliphatic, olefinic), C-O stretches, and C=C stretches would also be present, providing a "fingerprint" for the molecule pg.edu.pl.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which primarily arises from electronic transitions within conjugated systems and chromophores core.ac.uklibretexts.orgmsu.edu. While triterpenoids generally lack extensive conjugation, the presence of any isolated double bonds or specific functional groups might lead to characteristic, albeit sometimes weak, UV absorptions. The absence or presence of specific UV-Vis bands can provide information about the extent of unsaturation or the presence of specific chromophores libretexts.orgmsu.edu.

X-ray Crystallography for Absolute Stereochemical Assignment (if applicable)

X-ray crystallography is considered the most definitive method for determining the atomic and molecular structure of a crystalline compound, including the precise three-dimensional arrangement of atoms and, crucially, the absolute stereochemistry of chiral centers libretexts.orgmsu.edursc.orgwikipedia.org. This technique relies on the diffraction of X-rays by the electrons in a crystal lattice, from which an electron density map can be constructed to reveal the molecular structure wikipedia.orgnih.gov.

While X-ray crystallography is a powerful tool for absolute stereochemical assignment libretexts.orgrsc.org, the provided search results indicate that the structure of this compound was primarily established using two-dimensional NMR methods researchgate.net. However, a related triterpenoid, trevoagenin D, isolated from the same plant (Trevoa trinervis Miers), had its structure established by X-ray diffraction techniques researchgate.net. This suggests that while X-ray crystallography was utilized for compounds from the same source, its specific application for this compound's absolute stereochemical assignment was not explicitly detailed in the provided information. Obtaining high-quality single crystals is a prerequisite for this technique, which can sometimes be a limiting factor for natural products libretexts.orgrsc.org.

Computational Chemistry Approaches in Structural Analysis and Prediction

Computational chemistry plays an increasingly vital role in complementing experimental data for structural analysis and prediction researchgate.netlibretexts.orgwikipedia.orgmit.educhemicalbook.com. These in silico methods utilize theoretical models and algorithms to simulate molecular behavior and properties.

Geometry Optimization: Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM) (e.g., Density Functional Theory, DFT), can be used to optimize the three-dimensional geometry of a molecule, finding the most stable conformation by minimizing its energy wikipedia.orgmit.educhemicalbook.com. This provides accurate bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and flexibility.

Spectroscopic Property Prediction: Computational chemistry can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (for IR spectra), and electronic transitions (for UV-Vis spectra) researchgate.netmdpi.com. Comparing these predicted values with experimental data can help validate proposed structures and resolve ambiguities.

Conformational Analysis: For flexible molecules like triterpenoids, computational methods can explore different possible conformations and their relative energies, aiding in understanding the preferred three-dimensional arrangement.

Chirality and Stereochemistry: While X-ray crystallography is definitive, computational methods can assist in predicting and confirming stereochemical assignments, especially when experimental crystallographic data is difficult to obtain rsc.org.

Although specific computational studies on this compound were not detailed in the provided search results, computational chemistry approaches would typically be employed to refine the structure obtained from spectroscopic data, verify its stability, and potentially predict properties that are difficult to measure experimentally libretexts.orgwikipedia.orgmit.educhemicalbook.commdpi.com.

Data Tables

While specific experimental data for this compound's NMR, MS, IR, and UV-Vis spectra were not found in the search results, the following tables illustrate the types of data that would be obtained and their significance for a triterpenoid with its functional groups.

Table 1: Illustrative ¹H NMR Chemical Shifts for Key Functional Groups in Triterpenoids

| Functional Group / Proton Type | Typical Chemical Shift Range (δ, ppm) | Significance |

| Carboxylic Acid (-COOH) | ~10-13 (singlet) | Highly deshielded, characteristic of acidic proton. libretexts.orglibretexts.org |

| Aldehyde (-CHO) | ~9-10 | Highly deshielded, indicative of an aldehyde group. |

| Olefinic Protons | ~4.5-6.5 | Protons on double bonds. |

| Oxygenated Methine (-CH-O-) | ~3.5-4.5 | Protons adjacent to hydroxyl groups. |

| Methyl (-CH₃) | ~0.7-1.5 | Characteristic for triterpenoids, often appearing as sharp singlets. |

| Methylene (B1212753) (-CH₂-) | ~1.0-2.5 | Complex multiplets throughout the aliphatic region. |

Table 2: Illustrative ¹³C NMR Chemical Shifts for Key Functional Groups in Triterpenoids

| Functional Group / Carbon Type | Typical Chemical Shift Range (δ, ppm) | Significance |

| Carboxylic Acid (-COOH) | ~165-185 | Highly deshielded, characteristic of the carboxyl carbon. libretexts.orglibretexts.org |

| Aldehyde Carbon (-CHO) | ~190-205 | Highly deshielded, indicative of an aldehyde carbon. |

| Olefinic Carbons (C=C) | ~100-160 | Carbons involved in double bonds. |

| Oxygenated Carbons (-C-O-) | ~60-90 | Carbons bonded to oxygen (e.g., hydroxyl, ether). |

| Quaternary Carbons | ~30-50 | Non-protonated carbons in the rigid triterpenoid skeleton. |

| Methyl Carbons (-CH₃) | ~10-30 | Upfield signals for methyl groups. |

Table 3: Illustrative IR Absorption Bands for Key Functional Groups in this compound

| Functional Group | Absorption Wavenumber (cm⁻¹) | Significance |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Very broad band due to hydrogen-bonded O-H stretch. libretexts.orglibretexts.orgspectroscopyonline.comresearchgate.net |

| C=O (Carboxylic Acid) | 1710-1760 (strong) | Strong absorption for the carbonyl group (often around 1710 cm⁻¹ for dimers). libretexts.orglibretexts.orgspectroscopyonline.com |

| C-H (Aliphatic) | 2850-2970 | Stretching vibrations of C-H bonds in methyl and methylene groups. pg.edu.pl |

| C=C (Alkene) | 1600-1680 | Stretching vibration of the carbon-carbon double bond. pg.edu.pl |

| C-O (Alcohol/Acid) | 1000-1300 | C-O stretching vibrations. |

Biosynthetic Pathways and Precursors of Colubrinic Acid

Identification of Putative Biosynthetic Precursors (e.g., Squalene (B77637)/Phytoene synthases)

The biosynthesis of triterpenoids like colubrinic acid originates from the cyclization of 2,3-oxidosqualene. frontiersin.org This precursor is synthesized from farnesyl pyrophosphate (FPP) through the action of squalene synthase (SQS). nih.govnih.govmdpi.com SQS catalyzes the head-to-head condensation of two FPP molecules to form squalene, which is then epoxidized to 2,3-oxidosqualene. nih.govmdpi.com

Recent research has also shed light on the involvement of squalene/phytoene synthases in the biosynthesis of triterpenes. researchgate.netlongecity.org These enzymes are central to the production of both triterpenes and tetraterpenes. researchgate.netlongecity.org Phytoene synthase, for instance, catalyzes the condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP) to produce phytoene, the precursor to carotenoids. nih.govfrontiersin.orgscielo.br While distinct from the direct squalene-to-colubrinic acid route, the functional similarities in these synthases point to a common evolutionary origin and a shared pool of isoprenoid precursors.

A study on the gut microbiome of long-lived individuals found an enrichment of terpene biosynthetic gene clusters (BGCs) in the gut bacterium Akkermansia muciniphila. nih.gov The core domains of these BGCs were identified as squalene/phytoene synthases, which are involved in the biosynthesis of triterpenes and tetraterpenes. nih.gov This finding is particularly relevant as the study confirmed that A. muciniphila produces this compound. nih.gov

| Precursor/Enzyme | Role in Biosynthesis |

| 2,3-Oxidosqualene | The direct cyclic precursor to many triterpenoids, including likely those of the this compound family. frontiersin.org |

| Squalene Synthase (SQS) | Catalyzes the formation of squalene from two molecules of farnesyl diphosphate (FPP). nih.govnih.govmdpi.com |

| Phytoene Synthase (PSY) | Although primarily involved in carotenoid biosynthesis, its relation to squalene synthase highlights a key enzymatic family in terpene synthesis. researchgate.netlongecity.orgnih.govfrontiersin.orgscielo.br |

| Farnesyl Diphosphate (FPP) | A key intermediate in the isoprenoid pathway that serves as the substrate for squalene synthase. nih.gov |

Enzymatic Steps and Gene Clusters Involved in Biosynthesis

The biosynthesis of complex natural products like this compound is orchestrated by a series of enzymes encoded by genes often clustered together on the chromosome. These biosynthetic gene clusters (BGCs) facilitate the efficient production of the final compound.

In the case of this compound production by Akkermansia muciniphila, two classes of terpene BGCs have been identified. nih.gov The central enzymes within these clusters are squalene/phytoene synthases, responsible for creating the foundational carbon skeletons of triterpenes. researchgate.netlongecity.orgnih.gov Following the initial cyclization of 2,3-oxidosqualene, a series of tailoring enzymes, such as cytochromes P450, dehydrogenases, and glycosyltransferases, would be required to modify the initial triterpene scaffold to yield the final structure of this compound. While the specific enzymes and the sequence of their reactions for this compound are still under detailed investigation, the presence of these BGCs provides a roadmap for their discovery.

For example, the biosynthesis of another complex molecule, colanic acid, in Escherichia coli is controlled by a gene cluster containing 19 genes. nih.gov This cluster includes genes for precursor synthesis, glycosyltransferases, and acetyltransferases. nih.gov This well-characterized system serves as a model for understanding how BGCs orchestrate the production of complex molecules.

| Enzyme/Gene Type | Putative Function in this compound Biosynthesis |

| Squalene/Phytoene Synthase | Catalyzes the formation of the initial triterpene or tetraterpene backbone. researchgate.netlongecity.orgnih.gov |

| Cytochrome P450 Monooxygenases | Likely responsible for the hydroxylation and oxidation reactions that decorate the triterpene skeleton. |

| Dehydrogenases | Involved in the formation of carbonyl groups and double bonds. |

| Acyltransferases | May be involved in the addition of acyl groups, if present in the final structure or intermediates. |

Chemoenzymatic and Pathway Engineering Approaches for Production

The elucidation of biosynthetic pathways opens the door for chemoenzymatic and pathway engineering strategies to produce this compound and related compounds. Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient synthetic routes. mdpi.comnih.govrsc.orgrsc.orgbeilstein-journals.org

Pathway engineering involves the manipulation of metabolic pathways in a host organism, such as E. coli or yeast, to enhance the production of a target molecule. This can involve overexpressing key enzymes, knocking out competing pathways, and optimizing precursor supply. For instance, the production of colanic acid was significantly increased by engineering its biosynthetic pathway in E. coli. semanticscholar.org This involved relieving transcriptional regulation and enhancing the supply of precursor molecules. semanticscholar.org

Similar strategies could be applied to this compound production. By introducing the identified BGC from A. muciniphila into a suitable host and optimizing the metabolic flux towards the isoprenoid pathway, it may be possible to achieve scalable production of this valuable triterpenoid (B12794562).

Environmental and Biological Factors Influencing Biosynthesis

The production of secondary metabolites like this compound is often influenced by a variety of environmental and biological factors. In plants, factors such as temperature, light, water availability, and nutrient levels can significantly impact the biosynthesis of terpenoids. d-nb.infomdpi.comuniroma1.itresearchgate.net These environmental cues can trigger signaling pathways that lead to the upregulation of biosynthetic genes.

A particularly intriguing aspect is the role of host-microbe interactions. nih.govnih.govresearchgate.netbmbreports.orgens-lyon.fr The discovery of this compound production by the gut bacterium Akkermansia muciniphila highlights a fascinating example of this. nih.gov The gut environment, shaped by diet and host factors, can influence the metabolic activity of the microbiota. nih.gov It is plausible that specific dietary components or host-derived signals could modulate the expression of the this compound BGC in A. muciniphila. The abundance of this bacterium has been linked to longevity, and its production of bioactive compounds like this compound may contribute to this association. nih.gov

Further research into the interplay between diet, the gut environment, and the metabolic output of A. muciniphila will be crucial to fully understand the regulation of this compound biosynthesis in this context.

Synthetic Chemistry of Colubrinic Acid and Analogues

Total Synthesis Strategies and Methodological Innovations

The total synthesis of complex natural products like Colubrinic acid involves the complete construction of the molecule from simpler, readily available precursors. While the literature extensively discusses the isolation and structural elucidation of this compound, specific detailed reports on its de novo total synthesis are not explicitly detailed in the provided search results. However, the principles and methodologies applied to the total synthesis of other complex natural products, particularly other triterpenoids, offer insight into the potential approaches. Total synthesis aims to create molecules of living nature and their analogues in the laboratory, with increasing power to achieve higher molecular complexity and diversity. wikipedia.org

Key Synthetic Challenges and Solutions

The synthesis of highly complex natural products, such as triterpenoids like this compound, presents several inherent challenges:

Structural Complexity: Triterpenoids typically possess multiple fused rings, numerous stereocenters, and a variety of functional groups, requiring highly selective and efficient reactions. wikipedia.org

Stereochemical Control: Achieving precise control over the formation of multiple chiral centers is paramount, as the biological activity of these molecules is often highly dependent on their absolute and relative stereochemistry. sioc-journal.cnnih.gov

Low Natural Abundance: Many natural products are found in very small quantities, making their isolation for extensive study or application impractical, thus necessitating synthetic routes. wikipedia.org

Solutions to these challenges often involve:

Convergent Synthesis: This strategy improves efficiency in multi-step organic synthesis by independently preparing fragments that are later coupled, rather than building the molecule in a linear fashion. This approach is particularly beneficial for complex molecules, including natural products. rsc.org

Strategic Disconnections: Retrosynthetic analysis is crucial for breaking down the complex target molecule into simpler, synthesizable intermediates.

Development of Novel Reactions and Reagents: New methodologies are continuously developed to address specific bond formations, functional group transformations, and stereocontrol issues. For instance, the synthesis of other complex natural products has employed key steps such as titanium-mediated aldol (B89426) reactions, Paterson anti-aldol reactions, and vinylogous Mukaiyama aldol reactions. researchgate.net

Stereoselective Synthesis of this compound

Stereoselective synthesis is a critical aspect of natural product synthesis, ensuring that the desired stereoisomer is produced with high fidelity. While specific details on the stereoselective synthesis of this compound are not provided, general strategies for achieving stereoselectivity in complex molecules include:

Chiral Auxiliaries: Using chiral reagents or catalysts to direct the formation of specific stereoisomers.

Asymmetric Catalysis: Employing chiral catalysts (e.g., organocatalysts, metal catalysts) to induce asymmetry in prochiral substrates. For example, stereoselective synthesis of other complex molecules has utilized highly stereoselective MacMillan organocatalytic oxyamination. nih.gov

Diastereoselective Reactions: Designing reactions where the presence of existing stereocenters in a molecule influences the stereochemical outcome of new bond formations. Stereoselectivity is achieved through the formation of diastereomeric transition states. nih.gov

For triterpenoids like this compound, which possess numerous stereocenters, the development of highly stereoselective routes would be essential to control the absolute configuration at each chiral center.

Semi-Synthesis and Derivatization Approaches

Semi-synthesis involves starting from a naturally occurring precursor that already possesses a significant portion of the target molecule's structure and then modifying it chemically to obtain the desired compound or its derivatives. This approach can be more efficient and economical than total synthesis, especially when the natural precursor is relatively abundant. researchgate.net

While specific semi-synthetic routes for this compound are not detailed in the provided information, the general principles of semi-synthesis for natural products, particularly triterpenoids, involve:

Chemical Modification of Isolated Natural Products: This includes reactions such as acylation, alkylation, phosphorylation, and the introduction of various functional groups onto the existing skeleton. uchile.cl

Regioselective Transformations: Developing methods to selectively modify specific sites on the complex natural product skeleton, avoiding unwanted side reactions. For example, semi-synthetic approaches have been used to achieve regioselective sulfation of polysaccharides. naturalproducts.net

Derivatization: Creating various derivatives of the parent compound to explore their properties or improve their characteristics. Derivatization often aims to make an analyte more volatile, less reactive, and to improve chromatographic behavior, as seen in the analysis of amino acids. wikipedia.org

For triterpenoids, semi-synthesis is a common strategy to produce natural and non-natural derivatives with enhanced biological activity or improved properties. ebi.ac.ukresearchgate.net

Development of Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues is crucial for Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to a molecule's chemical structure impact its biological activity. researchgate.net By systematically altering different parts of the this compound structure, researchers can identify key pharmacophores and optimize its properties.

For triterpenoids, SAR studies have shown that specific structural features, such as the A-ring of pentacyclic triterpenes, are important pharmacophores that can be modified to elicit different biological activities. For example, in the case of Epiceanothic acid, a related pentacyclic triterpene, the A-ring modifications were found to influence anti-HIV-1 and cytotoxic activities. The synthesis of various derivatives allows for a detailed understanding of how electronic and steric effects influence biological properties.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly integrated into synthetic methodologies to minimize environmental impact and promote sustainability. While no specific green chemistry applications for this compound synthesis are detailed in the provided information, the general tenets applicable to the synthesis of complex organic molecules include:

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

Safer Solvents and Auxiliaries: Replacing hazardous and toxic organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, or eliminating their use entirely. naturalproducts.net

Catalysis: Utilizing catalytic reagents over stoichiometric ones to reduce waste, enhance selectivity, and lower reaction temperatures. naturalproducts.net

Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances with little or no toxicity to human health and the environment.

Energy Efficiency: Reducing energy requirements by conducting reactions at ambient temperatures and pressures or using alternative energy sources like microwave irradiation.

Applying these principles to the synthesis of this compound would aim to develop more sustainable and environmentally friendly routes, even for complex multi-step transformations.

Mechanistic Investigations of Colubrinic Acid S Biological Interactions

Membrane Interactions and Permeability Studies (in vitro/in silico)

While advanced methodologies exist for investigating membrane interactions and permeability, including in vitro techniques such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and in silico approaches like molecular dynamics (MD) simulations, specific studies focusing solely on colubrinic acid's direct interactions with biological membranes or its permeability characteristics are not extensively detailed in the available literature. nih.govwikidata.orgfishersci.iewikipedia.orgbidd.group These general computational methods can offer atomic-level insights into how molecules traverse lipid bilayers, considering factors such as electrostatic interactions and conformational changes. wikidata.org However, direct application of these detailed mechanistic studies to isolated this compound has not been explicitly reported in the provided information.

Elucidation of Biological Activities at a Fundamental Level (in vitro/mechanistic in vivo)

This compound has been explored for various biological activities, with some insights into its underlying mechanisms of action.

Antineoplastic Mechanisms in Cellular Models (e.g., pancreatic cancer cells, apoptosis induction)

This compound has demonstrated weak cytotoxic activity against certain cancer cell lines. In a study involving compounds isolated from Colubrina asiatica, this compound (identified as compound 3) exhibited weak cytotoxicity against tested cancer cell lines. The broader field of antineoplastic research highlights various mechanisms that lead to cancer cell death, including the induction of apoptosis. Apoptosis can be triggered through multiple pathways, such as those involving nuclear factor-kappa beta (NF-κB), mitogen-activated protein kinase (MAPK), and mitochondrial processes. Reactive oxygen species (ROS) can also play a role in initiating apoptosis in cancer cells. While these general apoptotic mechanisms are crucial targets for anticancer agents, specific, detailed mechanistic insights into how this compound induces apoptosis in pancreatic cancer cells or other cellular models are not explicitly described in the provided search results.

Anti-inflammatory Pathways in Mechanistic Models

This compound, as a triterpenoid (B12794562), has been noted for its potential anti-inflammatory properties. Triterpenoids derived from the fruits of Ziziphus jujuba, a plant known to contain this compound, have shown anti-complementary activity. The complement system is an integral part of the innate immune response, and its inhibition can contribute to anti-inflammatory effects by modulating the inflammatory cascade. While this compound has been observed to be enriched in certain biological contexts, specific mechanistic details on how isolated this compound directly modulates key anti-inflammatory pathways (e.g., inhibition of cyclooxygenase (COX), inducible nitric oxide synthase (iNOS), or specific cytokine modulation) were not explicitly provided in the context of this compound alone. Anti-inflammatory compounds typically exert their effects by regulating the gene expression of pro-inflammatory substances and interacting with critical cellular targets within inflammatory pathways.

Antimicrobial Mechanisms in Biological Systems (e.g., antimalarial, antimycobacterial)

This compound has demonstrated antimicrobial potential, particularly in the context of antimalarial activity. This compound (referred to as compound 3) has been reported to exhibit antimalarial activity against Plasmodium falciparum. Biochemical investigations suggest that the primary mechanism of action for the antimalarial activity of certain analogs, which may include this compound, involves the inhibition of hemozoin formation. Hemozoin formation is a vital detoxification process for Plasmodium parasites, and its disruption is a known target for antimalarial drugs. While other compounds isolated from Colubrina asiatica (e.g., compound 5) displayed antimycobacterial activity, this specific activity was not attributed to this compound in the available information.

Antimicrobial Activity of this compound

| Activity | Target Organism | Key Mechanism (if specified for this compound) |

| Antimalarial | Plasmodium falciparum | Inhibition of hemozoin formation |

Immunomodulatory Effects in Cellular Contexts (e.g., complement inhibitory activity)

This compound, as a member of the triterpenoid class, has been associated with immunomodulatory effects, notably through its anti-complementary activity. Triterpenoids found in Ziziphus jujuba, a plant source of this compound, have been shown to inhibit complement activity. The complement system is a crucial component of the immune system, and its modulation can influence various immune responses. While the broader field of immunomodulation encompasses the regulation of cytokine levels, activation of Toll-like receptors (TLRs), and inhibition of the NF-κB pathway, specific, detailed cellular contexts or molecular mechanisms for this compound's immunomodulatory effects beyond its anti-complementary activity are not explicitly detailed in the provided search results.

Neurobiological Interactions at the Molecular Level

This compound is a constituent of Ziziphus mauritiana extract, which has been investigated for its neurobiological effects, including nootropic and neuroprotective activities. Studies on Ziziphus mauritiana extract have demonstrated improvements in scopolamine-induced memory deficits in mice, evidenced by reduced escape latencies and errors, indicating enhanced spatial learning and memory retention. Mechanistically, the extract was observed to decrease acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels, suggesting a protective role against cholinergic dysfunction and oxidative stress. However, it is important to note that these specific molecular mechanisms (e.g., AChE inhibition, reduction of oxidative stress markers) are attributed to the extract as a whole, which contains this compound along with other triterpenoid acids and various compounds. Direct, isolated mechanistic studies of this compound's neurobiological interactions at a molecular level are not explicitly detailed in the provided search results.

Structure Activity Relationship Sar Studies of Colubrinic Acid and Its Derivatives

Impact of Structural Modifications on Biological Potency

Alterations to the colubrinic acid molecule can lead to substantial changes in its biological effects. Research into related triterpenoids, such as ursolic acid and betulinic acid, provides a framework for understanding potential modifications to this compound. nih.govmdpi.com Key areas for modification often include the carboxylic acid group at C-28 and the hydroxyl group at C-3. nih.gov

For instance, in studies of ursolic acid derivatives, converting the C-28 carboxylic acid to an amide has been shown to enhance antitumor activity. nih.gov Similarly, the introduction of different substituents at the C-3 position can modulate activity. While specific SAR studies on a wide range of this compound derivatives are not extensively documented in the provided results, the principles from analogous compounds suggest that modifications at these sites are pivotal. For example, in other triterpenoids, esterification or the addition of heterocyclic rings at these positions has led to increased potency against various biological targets. nih.govnih.gov

The biological activity of natural product derivatives is highly dependent on their chemical structure, which influences properties like solubility, membrane permeability, and binding to target enzymes. mdpi.com For example, modifications that increase lipophilicity can enhance the rate of incorporation into cells. uc.pt

Table 1: Impact of Structural Modifications on Triterpenoid (B12794562) Analogs

| Parent Compound | Modification | Impact on Biological Potency | Reference |

|---|---|---|---|

| Ursolic Acid | Conversion of C-28 carboxylic acid to an amide | Enhanced antitumor activity | nih.gov |

| Ursolic Acid | Introduction of a tetrazole moiety at C-28 | Increased HIF-1α inhibitory activity | nih.gov |

| Ursolic Acid | Addition of substituted aromatic rings at C-3 | Improved anticancer activity | nih.gov |

Identification of Key Pharmacophores for Target Engagement

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. lilab-ecust.cnjapsonline.com For triterpenoids like this compound, key pharmacophoric features often involve hydrogen bond donors and acceptors, hydrophobic regions, and the spatial relationship between these elements. japsonline.comgithub.com

The carboxylic acid group at C-28 is a common feature in many bioactive triterpenoids and likely acts as a key hydrogen bond acceptor or a point of ionic interaction with biological targets. The hydroxyl group at C-3 can function as both a hydrogen bond donor and acceptor. The rigid pentacyclic core provides a specific hydrophobic scaffold that orients these functional groups in a defined spatial arrangement for optimal interaction with a target protein's binding site. uc.pt

Studies on coumarin-like diacid derivatives have shown that having two acidic groups at a proper spatial distance on a rigid aromatic scaffold is crucial for potent agonistic activity on certain receptors. nih.gov While this compound has only one carboxylic acid group, this principle highlights the importance of the spatial arrangement of acidic functionalities for target engagement.

Computational Approaches to SAR and Ligand Design

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for elucidating SAR and guiding the design of new, more potent ligands. researchgate.netnih.gov

Molecular docking simulations can predict the binding orientation and affinity of this compound and its derivatives within the active site of a target protein. researchgate.net For example, docking studies have been used to compare the binding affinity of various triterpenoids, including this compound, to enzymes like α-amylase, demonstrating better binding affinity compared to a reference drug. researchgate.net Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding. repositorioinstitucional.mx

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can help to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. For instance, a 3D-QSAR model developed for curcumin (B1669340) analogs showed good predictive power, suggesting it could be a valuable tool for designing new chemotherapeutic agents. nih.gov While a specific QSAR model for this compound is not detailed in the search results, the methodology is broadly applicable to this class of compounds.

Computational tools like PharmMapper can be used for reverse pharmacophore matching to identify potential biological targets for a given molecule, such as this compound. lilab-ecust.cnnih.gov This approach compares the pharmacophore of the query molecule against a database of pharmacophores derived from known protein-ligand complexes. nih.gov

Analytical Chemistry and Quality Control Methodologies for Colubrinic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental technique for separating components within a mixture, making it invaluable for the analysis of complex natural product extracts containing colubrinic acid. wikipedia.orgmdpi.com The primary chromatographic methods used include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

HPLC is a premier technique for the quantitative analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. koreascience.krresearchgate.net Several HPLC methods have been developed for the simultaneous determination of this compound alongside other triterpenoids in extracts from plants like Ziziphus jujuba. koreascience.krresearchgate.netresearchgate.net

Another developed method employs HPLC with Evaporative Light Scattering Detection (ELSD) for quantification, which is suitable for compounds lacking a strong UV chromophore. researchgate.net For identification purposes, HPLC is often coupled with mass spectrometry (HPLC-MS), providing structural information based on mass-to-charge ratios and fragmentation patterns. researchgate.netresearchgate.net

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Technique | HPLC-DAD | HPLC-ELSD |

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) | Waters Sunfire C18 |

| Mobile Phase | A: AcetonitrileB: 0.05% aqueous phosphoric acid (v/v) | A: AcetonitrileB: 0.2% acetic acid |

| Elution | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | DAD at 205 nm | ELSD (Drift tube: 80°C, N₂ flow: 2.7 L/min) |

| Reference | researchgate.net | researchgate.net |

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. sigmaaldrich.com For non-volatile compounds like this compound, derivatization is typically required to increase their volatility and thermal stability for GC analysis. sigmaaldrich.com While GC-MS has been used in the initial structural elucidation of this compound isolated from Trevoa trinervis, specific validated methods for its routine quantitative analysis are not as prevalent as HPLC methods. uchile.cl

The initial characterization utilized a Fisons md 800 instrument for GC/MS analysis, which provided key mass spectrometry data. uchile.cl The Human Metabolome Database contains predicted GC-MS spectra for this compound, both in its underivatized form and as a trimethylsilyl (B98337) (TMS) derivative, suggesting that derivatization could yield a viable method for analysis. hmdb.ca Standard protocols for analyzing other complex organic acids often involve converting them to more volatile esters, such as methyl esters or pentafluorobenzyl (PFB) esters, prior to GC-MS analysis. lipidmaps.orgnih.gov Such a derivatization step would be a prerequisite for developing a robust quantitative GC method for this compound.

Thin-Layer Chromatography is a simple, rapid, and cost-effective method used for the qualitative assessment of compound purity, identification against a standard, and monitoring reaction progress. wikipedia.org It has been successfully applied in the analysis of extracts containing this compound. uchile.cl

Research Findings: During the isolation of this compound from a dichloromethane (B109758) extract of Trevoa trinervis, TLC was used to monitor the separation process. uchile.cl The established system provides a clear reference for its identification.

| Parameter | TLC System for this compound |

| Stationary Phase | Silica gel 60 |

| Mobile Phase | Dichloromethane (CH₂Cl₂) : Ethyl acetate (B1210297) (EtOAc) (9:1) |

| Retention Factor (Rf) | 0.40 |

| Visualization | 1. UV light (254 and 365 nm)2. Spraying with Liebermann-Burchard reagent followed by heating at 110°C |

| Reference | uchile.cl |

Other general visualization reagents that are effective for triterpenoids include potassium permanganate, phosphomolybdic acid, and acidic vanillin (B372448) stains, which can also be applied to visualize this compound on a TLC plate. libretexts.org

Spectroscopic and Spectrometric Methods for Quantitative Analysis

Spectroscopic and spectrometric methods are crucial for both the identification and quantification of this compound. These methods are often hyphenated with chromatographic techniques to provide both separation and detection.

The most prominent method for quantitative analysis is UV-Visible Spectroscopy , typically employed as a detector (DAD or PDA) in an HPLC system. researchgate.netnih.gov As noted, this compound can be quantified by monitoring its absorbance at 205 nm. researchgate.net This wavelength corresponds to the electronic transitions within the carboxylic acid functional group.

Mass Spectrometry (MS) is a powerful spectrometric technique used for both qualitative and quantitative analysis. atdbio.com When coupled with HPLC (LC-MS), it provides high specificity and sensitivity. Electron Ionization Mass Spectrometry (EIMS) of this compound shows characteristic fragment ions at m/z 470 (M+), 452, 437, 419, and others, which are useful for its identification. uchile.cl In more advanced LC-MS/MS methods, specific parent-daughter ion transitions can be monitored in selected reaction monitoring (SRM) mode for highly selective quantification, even in complex matrices. researchgate.net

Other spectroscopic methods like Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) are fundamental for structural elucidation and identity confirmation, which are prerequisites for quality control. uchile.cl IR spectra show characteristic absorptions for hydroxyl (3480 cm⁻¹), aldehyde C-H (2750 cm⁻¹), carbonyl (1740-1670 cm⁻¹), and vinylidene (1640, 890 cm⁻¹) functional groups present in the molecule. uchile.cl

Development of Reference Standards and Analytical Protocols

The reliability of any quantitative analysis depends on the availability of high-purity reference standards and validated analytical protocols. usp.org

Reference Standards: A certified reference standard is a highly purified and well-characterized material used as a benchmark for identification and quantification. oealabs.com While major pharmacopoeias may not yet list a commercial reference standard for this compound, research laboratories establish their own primary standards. edqm.euedqm.eu This process involves isolating the compound at a very high purity (typically >98%) from a natural source and exhaustively characterizing its structure and purity using an array of analytical techniques, including NMR, MS, HPLC, and elemental analysis. uchile.cloealabs.com The material isolated and characterized in the initial discovery of this compound serves as the de facto reference standard for subsequent studies. uchile.cl

Analytical Protocols: An analytical protocol is a detailed, step-by-step procedure for performing an analysis. For quality control purposes, these protocols must be validated to ensure they are fit for their intended purpose. usp.org The HPLC-DAD method developed for analyzing triterpenoid (B12794562) acids from Ziziphus jujuba is an example of a validated protocol. researchgate.net The validation process for such a method typically assesses the following parameters:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. jocpr.com

Precision: The closeness of agreement between a series of measurements, assessed at levels of repeatability (intra-day) and intermediate precision (inter-day). researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies of a spiked matrix. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. jocpr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. mdpi.com

The development and validation of such robust analytical protocols are critical for the routine quality control of herbal products containing this compound. phcogj.com

Ecological and Biotechnological Significance of Colubrinic Acid

Role in Natural Ecosystems and Inter-species Interactions

As a plant metabolite, Colubrinic acid is believed to play a role in the defense mechanisms of the plants that produce it. nih.govebi.ac.uk Triterpenoids, as a class of compounds, are well-documented for their functions in protecting plants against a variety of biotic and abiotic stresses.

Detailed Research Findings:

Plants produce a vast array of secondary metabolites that are not essential for primary growth but are crucial for survival and interaction with the environment. Triterpenoids, including compounds like this compound, often function as a defense against herbivores and pathogens. researchgate.netmdpi.com For instance, some triterpenoids exhibit anti-feedant properties, deterring insects and other animals from consuming the plant. Others possess antimicrobial and antifungal activities, protecting the plant from infections.

A noteworthy finding has expanded the known ecological niche of this compound beyond the plant kingdom. Recent research on the gut microbiome of long-lived individuals has identified the bacterium Akkermansia muciniphila as a producer of this compound. nih.gov This discovery suggests a role for the compound in the complex inter-species interactions within the human gut ecosystem. The production of this compound by A. muciniphila could influence the composition and function of the gut microbiota and mediate interactions with the host. nih.gov

There is also potential for allelopathic interactions, where a plant releases biochemicals to inhibit the growth of nearby competing plants. While some plants in the Rhamnaceae family have been studied for their allelopathic potential, the specific contribution of this compound to this phenomenon has not been explicitly detailed. doc-developpement-durable.org

Potential for Biotechnological Production and Optimization

The extraction of complex natural products like this compound directly from plant sources can be inefficient due to low yields, slow plant growth, and environmental variability. Biotechnological production methods offer a promising and sustainable alternative.

Plant Cell and Organ Cultures:

A primary avenue for the biotechnological production of plant-derived secondary metabolites is through plant cell and tissue cultures. ebsco.commdpi.comnih.gov This involves growing plant cells, tissues, or organs in a controlled laboratory environment on a defined nutrient medium.

Callus and Suspension Cultures: Initiating callus cultures from explants of a this compound-producing plant, such as Ziziphus jujuba, would be the first step. ebsco.com These undifferentiated cells can then be transferred to a liquid medium to establish a suspension culture, which allows for scalable production in bioreactors. frontiersin.org

Hairy Root Cultures: Another effective method is the use of hairy root cultures, which are induced by infection with Agrobacterium rhizogenes. Hairy roots are often genetically stable and have a high growth rate, leading to consistent and often higher yields of secondary metabolites compared to undifferentiated cell cultures.

Optimization Strategies:

To enhance the productivity of these in vitro cultures, several optimization strategies can be employed:

Elicitation: The addition of elicitors, which are substances that trigger a defense response in the plant cells, can significantly increase the production of secondary metabolites. Methyl jasmonate is a common elicitor used to boost triterpenoid (B12794562) synthesis in plant cell cultures. imsc.res.in

Precursor Feeding: Supplying the culture with biosynthetic precursors of this compound could also enhance its yield.

Medium and Culture Condition Optimization: Systematically adjusting the nutrient composition, pH, temperature, and aeration of the culture medium can lead to significant improvements in biomass and product formation. foodsafety.institutenih.gov

The table below summarizes potential biotechnological production platforms for this compound.

| Production Platform | Description | Potential Advantages | Key Optimization Strategies |

| Plant Cell Suspension Cultures | Growth of undifferentiated plant cells in a liquid medium. frontiersin.org | Scalable production in bioreactors, controlled environment. frontiersin.org | Elicitation, precursor feeding, medium optimization. |

| Hairy Root Cultures | Genetically transformed, fast-growing root cultures. | Genetic stability, high growth rate, often higher yields. | Optimization of culture conditions, elicitation. |

| Microbial Fermentation | Use of microorganisms like Akkermansia muciniphila to produce the compound. nih.gov | Rapid growth, well-established fermentation technology. | Strain improvement, media optimization, process control. |

Bioengineering Strategies for Enhanced Production

Metabolic engineering offers powerful tools to further increase the production of desired compounds like this compound, either in the native plant or in a heterologous host system.

Metabolic Engineering in Plants:

The biosynthetic pathway leading to triterpenoids is well-characterized, starting from the mevalonate (B85504) (MVA) pathway. researchgate.netmdpi.com Key enzymes in this pathway can be targeted for genetic modification to channel more precursors towards this compound synthesis.

Overexpression of Key Genes: Increasing the expression of genes encoding rate-limiting enzymes in the triterpenoid biosynthetic pathway, such as squalene (B77637) synthase (SQS) and oxidosqualene cyclase (OSC), could lead to higher yields.

Transcription Factor Engineering: Identifying and overexpressing transcription factors that positively regulate the entire biosynthetic pathway can simultaneously upregulate multiple genes, providing a powerful method for enhancing production.

Heterologous Production:

Introducing the biosynthetic genes for this compound into a fast-growing, easily cultivable microorganism like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) is a highly attractive strategy. frontiersin.orgnih.gov

Pathway Reconstruction: This involves identifying all the necessary enzymes for this compound synthesis and expressing their corresponding genes in the chosen microbial host.

Host Engineering: The metabolism of the host organism can be engineered to increase the supply of precursors for the heterologous pathway and to reduce the formation of competing byproducts. For instance, in yeast, the native sterol biosynthesis pathway, which also uses 2,3-oxidosqualene, can be downregulated to channel more of this precursor into triterpenoid production.

The discovery that Akkermansia muciniphila naturally produces this compound presents a novel and exciting opportunity for bioengineering. nih.gov Future research could focus on elucidating the specific biosynthetic pathway in this bacterium and then using metabolic engineering techniques to optimize the strain for enhanced production.

Below is a table detailing potential bioengineering strategies for this compound.

| Bioengineering Strategy | Description | Target Organism(s) | Expected Outcome |

| Overexpression of Pathway Genes | Increasing the expression of key enzymes like SQS and OSC. | Source plant, heterologous hosts (S. cerevisiae, E. coli) | Increased flux towards this compound synthesis. |

| Transcription Factor Engineering | Overexpressing regulatory proteins that control the biosynthetic pathway. | Source plant | Coordinated upregulation of multiple pathway genes. |

| Heterologous Pathway Reconstruction | Transferring the entire biosynthetic pathway for this compound into a microbial host. nih.gov | S. cerevisiae, E. coli | High-yield, scalable production in fermenters. mdpi.com |

| Host Metabolic Engineering | Modifying the central metabolism of the production host to increase precursor supply. | S. cerevisiae, E. coli, A. muciniphila | Enhanced overall productivity of this compound. |

Future Research Directions and Unaddressed Questions in Colubrinic Acid Research

Emerging Methodologies for Deeper Mechanistic Understanding

A significant area for future research involves employing emerging methodologies to gain a more profound understanding of colubrinic acid's underlying mechanisms of action at the molecular and cellular levels. While initial studies have indicated interactions, such as molecular docking with Angiotensin-Converting Enzyme (ACE) demonstrating binding energy of -9.2 kcal/mol through conventional hydrogen bonds, Van der Waals forces, and Pi-Alkyl interactions, the full spectrum of its molecular targets and pathways remains to be elucidated. nih.gov Advanced computational techniques, including molecular dynamics simulations and quantum mechanical calculations, can provide detailed insights into the binding affinities, conformational changes, and dynamic interactions of this compound with its biological targets. Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) models can predict novel protein-ligand interactions and identify potential off-target effects, accelerating the discovery of its precise pharmacological footprint. High-throughput omics technologies, such as transcriptomics, proteomics, and advanced metabolomics, can reveal global cellular responses to this compound, offering a systems-level view of its biological impact and identifying intricate signaling cascades. Targeted terpenoid metabolomic analysis has already confirmed the production of this compound by Akkermansia muciniphila, highlighting the utility of such methods in understanding its biosynthesis and presence in biological systems. nih.govfightaging.org

Exploration of Novel Biological Activities

Despite existing reports of this compound's antibacterial, cytotoxic, antiprotozoal, and insecticidal properties, as well as its antimalarial activity against Plasmodium falciparum and antimycobacterial activity against Mycobacterium tuberculosis, the full scope of its biological activities is likely unexplored. mdpi.comresearchgate.netresearchgate.net Notably, this compound has been shown to inhibit the Hedgehog (Hh)/GLI1 signaling cascade and GLI1-mediated transcriptional activity in pancreatic cancer (PANC1) cells, demonstrating cytotoxicity with an IC50 of 43 µM. preprints.org The recent discovery of this compound as a metabolite produced by the gut microbiome species Akkermansia muciniphila in long-lived populations opens up novel avenues for research into its potential roles in host health, longevity, and the modulation of gut-brain axis interactions. nih.govfightaging.org Future research should focus on comprehensive screening against a broader range of disease models, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions, to uncover new therapeutic potentials. Investigations into its immunomodulatory effects and its role in modulating the gut microbiome composition and function could also reveal previously unaddressed biological activities.

The table below summarizes some of the reported biological activities of this compound:

| Activity | Target/Cell Line | Value | Citation |

| Antimalarial | Plasmodium falciparum | IC50 = 3.07 µg/mL | researchgate.net |

| Antimycobacterial | Mycobacterium tuberculosis | MIC = 6.25 µg/mL | researchgate.net |

| Cytotoxicity | NCI-H187 cancer cell line | IC50 = 11.31 µg/mL | researchgate.net |

| Cytotoxicity | PANC1 pancreatic cancer cells | IC50 = 43 µM | preprints.org |

| Hh/GLI1 pathway inhibition | PANC1 pancreatic cancer cells | Inhibitory activity | preprints.org |

Sustainable Sourcing and Production Innovations

This compound is currently isolated from various plant sources, including Breynia fruticosa, Paliurus hemsleyanus, Ziziphus mauritiana, and Colubrina asiatica. researchgate.netresearchgate.netnih.gov Relying solely on natural plant extraction can pose challenges related to sustainability, resource availability, and environmental impact, especially for large-scale production. Future research should prioritize the development of sustainable sourcing and production innovations. The confirmed production of this compound by Akkermansia muciniphila presents a promising avenue for biotechnological production through microbial fermentation. nih.govfightaging.org This approach could offer a more controlled, scalable, and environmentally friendly alternative to traditional plant extraction. Research efforts should focus on optimizing fermentation conditions, genetically engineering microbial strains for enhanced yield, and developing efficient downstream processing methods. Exploring synthetic biology approaches to engineer other microbial platforms for this compound biosynthesis could also contribute to sustainable and cost-effective production. Adopting principles of responsible sourcing, which consider environmental, social, and economic factors across the supply chain, will be crucial for any production method. sedex.comresearchgate.netresearchgate.neteuropa.eukellanova.com

Advanced Computational Modeling for Predictive Research

Advanced computational modeling holds immense potential for accelerating this compound research, moving beyond empirical observations to predictive insights. Predictive modeling, which utilizes advanced mathematical and computational techniques to forecast future outcomes, can be applied to various aspects of drug discovery and development. mdpi.com This includes predicting the physicochemical properties, bioavailability, and potential toxicity of this compound and its derivatives. Computational tools can facilitate the identification of optimal structural modifications to enhance desired biological activities or improve pharmacokinetic profiles. mdpi.comsrce.hr Furthermore, advanced computational intelligence approaches, such as deep learning and hybrid optimization techniques, can be employed to analyze large datasets from biological screenings, enabling the rapid identification of active compounds and their potential therapeutic applications. ijcesen.com In silico pharmacokinetic/pharmacodynamic (PK/PD) modeling can predict the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems, guiding preclinical and clinical development. srce.hr These predictive capabilities can significantly reduce the time and cost associated with traditional experimental approaches, streamlining the translational research pipeline for this compound.

Q & A

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in cellular models?

- Methodological Answer : Use multi-omics approaches (transcriptomics, proteomics) to identify target pathways. Dose-response assays and time-course studies establish causality. Genetic knockdown/knockout models (e.g., CRISPR-Cas9) validate specific molecular interactions. Ensure controls account for off-target effects .

Q. How should researchers design studies to evaluate the pharmacokinetic properties of this compound?

- Methodological Answer : In vitro assays (e.g., Caco-2 cell permeability) assess absorption, while in vivo models (rodents) quantify bioavailability and half-life. LC-MS/MS is optimal for plasma concentration profiling. Physiologically Based Pharmacokinetic (PBPK) modeling predicts human pharmacokinetics from preclinical data .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data of this compound?

- Methodological Answer : Nonlinear regression (e.g., log-dose vs. response) calculates IC₅₀ values. ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares treatment groups. Survival assays (e.g., Kaplan-Meier curves) require Cox proportional hazards models. Open-source tools like R/Bioconductor ensure transparency .

Guidelines for Formulating Research Questions

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO Framework : Define Population (e.g., cell lines), Intervention (this compound dosage), Comparison (controls), and Outcomes (e.g., apoptosis rate) .

Data and Reproducibility

- Supporting Information : Include raw datasets, code repositories (e.g., GitHub), and stepwise protocols in supplementary materials .

- Ethical Compliance : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.